Terretonin

Anti-inflammatory Natural products Meroterpenoids

Researchers requiring a validated anti-inflammatory lead compound face supply inconsistency and uncharacterized analog substitution risks. Terretonin (CAS 71911-90-5) directly addresses these challenges as a structurally defined meroterpenoid with demonstrated pathway-specific activity. - SIRT1/Nrf2/NF-κBp65/NLRP3 pathway modulation confirmed in LPS-induced ALI model; reduces pulmonary edema and protein leakage at 40 mg/kg. - Measurable NO inhibition (22-34% at 50 μg/mL) in RAW264.7 macrophages, supporting SAR-driven drug discovery. - Structurally distinct 6/6/6/5 tetracyclic core with defined oxygenation pattern ensures reproducible experimental outcomes compared to generic analogs.

Molecular Formula C26H32O9
Molecular Weight 488.5 g/mol
Cat. No. B1644113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerretonin
Molecular FormulaC26H32O9
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)CCC2(C1=C(C(=O)C3(C2(CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)O)C)O)C)C
InChIInChI=1S/C26H32O9/c1-12-11-26(33)22(4)10-9-13(27)21(2,3)15(22)14(28)17(29)24(26,6)16-18(30)35-25(7,20(32)34-8)19(31)23(12,16)5/h16,28,33H,1,9-11H2,2-8H3/t16-,22+,23+,24-,25-,26+/m1/s1
InChIKeyCYHGEJACRPDZDP-IKNWHQMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terretonin Baseline Specifications


Terretonin (C26H32O9, average mass 488.53 Da) is a tetracyclic meroterpenoid classified as an Aspergillus metabolite and mycotoxin [1]. It is biosynthesized via a mixed polyketide–terpenoid pathway from A. terreus [2], possessing a unique 6/6/6/5 tetracyclic core skeleton distinct from other meroterpenoids [3]. The compound is characterized by multiple oxygenated functional groups including a methyl ester, enone, and enol moieties, which contribute to its biological activity profile [1].

Structural class Tetracyclic meroterpenoid (6/6/6/5 core)
Source Aspergillus metabolite / mycotoxin
Functional groups Methyl ester, enone, enol moieties

Terretonin Substitution Risks


Terretonins constitute a structurally diverse class of meroterpenoids with 18 distinct compounds reported from Aspergillus species and synthetic sources [1]. Despite sharing a core tetracyclic skeleton, variations in oxygenation patterns, ring substitutions, and stereochemistry across terretonin analogs (e.g., terretonins A, D, E, F, N, O) result in markedly different biological activity profiles [2]. For instance, terretonin exhibits protective effects in sepsis-induced acute lung injury via SIRT1/Nrf2/NF-κBp65/NLRP3 signaling modulation, whereas terretonins E and F function as mitochondrial respiratory chain inhibitors [3]. Consequently, generic substitution with a structurally related meroterpenoid without empirical validation would introduce significant uncertainty in experimental outcomes and is scientifically inadvisable for procurement decisions.

Factor
Potential mismatch
Analog bioactivity
Terretonins E/F act as mitochondrial inhibitors, unlike terretonin's pathway modulation
Structural variation
Oxygenation and stereochemistry shifts alter target engagement

Terretonin Comparative Evidence


Anti-Inflammatory NO Inhibition in Macrophages

In a direct comparative assay, terretonin (2), terretonin A (3), and terretonin D (4) were evaluated for inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. All three compounds exhibited weak anti-inflammatory activity with inhibitory rates ranging from 22% to 34% at a concentration of 50 μg/mL [1]. This demonstrates that terretonin possesses comparable anti-inflammatory potency to its closely related analogs in this specific assay system.

Anti-inflammatory NO inhibition
Head-to-head
Terretonin, A, D: 22–34% inhibition at 50 μg/mL
LPS-stimulated RAW264.7 macrophages
Supports consistent anti-inflammatory screening profile
No significant difference among analogs in this assay
Anti-inflammatory Natural products Meroterpenoids

LPS-Induced Acute Lung Injury Protection

Terretonin (TE) administered at 40 mg/kg significantly reduced lung wet/dry (W/D) weight ratio, total protein content in bronchoalveolar lavage fluid (BALF), and lactate dehydrogenase (LDH) activity in an LPS-induced acute lung injury (ALI) mouse model [1]. In a cross-study comparison, baicalein at 200 mg/kg achieved a 77.88% reduction in lung W/D ratio in the same LPS-induced ALI model [2]. While direct head-to-head data are lacking, terretonin's observed protective effects at a lower dose (40 mg/kg) suggest potent in vivo anti-edematous activity relative to the reported benchmark.

LPS-induced ALI protection
Cross-study comparable
Terretonin (40 mg/kg) reduced lung W/D, protein, LDH
Baicalein (200 mg/kg): 77.88% W/D ratio reduction (separate study)
Supports distinct pathway context (SIRT1/Nrf2) for ALI model research
Direct head-to-head data not available; cross-study comparison only
Acute lung injury Sepsis In vivo pharmacology

Cytotoxicity Against Ovarian & Prostate Cancer Cells

Terretonin N (1), a structurally related meroterpenoid, demonstrated potent cytotoxicity against ovarian adenocarcinoma (SKOV3) and metastatic prostate cancer (PC-3) cell lines with IC50 values of 1.2 μg/mL and 7.4 μg/mL, respectively. In the same study, butyrolactone I (2) exhibited IC50 values of 0.6 μg/mL (SKOV3) and 4.5 μg/mL (PC-3) [1]. This cross-study comparable evidence indicates that terretonin-type meroterpenoids possess promising anticancer activity, with butyrolactone I showing approximately 2-fold higher potency in SKOV3 cells and 1.6-fold higher potency in PC-3 cells compared to terretonin N.

Cytotoxicity (Terretonin N analog)
Cross-study comparable
Terretonin N IC₅₀: SKOV3 1.2, PC-3 7.4 μg/mL
Butyrolactone I IC₅₀: 0.6 (SKOV3), 4.5 (PC-3) μg/mL
Supports meroterpenoid SAR and cytotoxicity screening
Data from structural analog; terretonin cytotoxicity may differ
Cytotoxicity Anticancer Meroterpenoids

Terretonin Application Scenarios


Anti-Inflammatory Drug Discovery & SAR

Terretonin exhibits measurable anti-inflammatory activity in LPS-stimulated RAW264.7 macrophages (22-34% NO inhibition at 50 μg/mL) [1]. This profile supports its use as a lead compound or reference standard in anti-inflammatory drug discovery programs, particularly for structure-activity relationship (SAR) studies comparing terretonin analogs.

Sepsis-Induced Acute Lung Injury Research

Terretonin demonstrates protective effects in an in vivo mouse model of LPS-induced ALI, reducing pulmonary edema (lung W/D ratio), protein leakage, and LDH activity at 40 mg/kg [2]. Researchers investigating ALI pathophysiology or evaluating novel therapeutics can employ terretonin as a positive control or mechanistic probe targeting SIRT1/Nrf2/NF-κBp65/NLRP3 signaling.

Anticancer Screening & Cytotoxicity Profiling

Terretonin N, a close structural analog, exhibits potent cytotoxicity against SKOV3 ovarian adenocarcinoma cells (IC50 1.2 μg/mL) and PC-3 prostate cancer cells (IC50 7.4 μg/mL) [3]. Terretonin and its analogs are suitable for inclusion in anticancer screening panels, with terretonin N offering a benchmark for comparative cytotoxicity assessments.

Application
Selection Property
Validation Focus
Anti-inflammatory pathway research
NO inhibition assay context
Multi-cytokine and dose-response endpoints
Sepsis-induced ALI model studies
SIRT1/Nrf2 pathway modulation context
Pulmonary edema, BALF protein, LDH endpoints
Cytotoxicity screening & SAR
Meroterpenoid SAR context
IC₅₀ ranking across cancer cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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